tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a piperidine ring, and an imidazole moiety, which contribute to its unique properties and reactivity.
The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories for use in biological and pharmaceutical applications. Its structural complexity makes it an interesting subject for the development of new drugs and therapeutic agents.
tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. It is characterized by the presence of both a piperidine ring and an imidazole ring, making it a hybrid structure with potential biological activity.
The synthesis of tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate typically involves several steps, including:
Common reagents used in the synthesis include:
The molecular formula of tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate is .
Key structural data include:
The structure features a tert-butyl group attached to a carbonyl carbon linked to a piperidine ring, which is further substituted with an imidazole group.
tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend on specific conditions such as temperature, solvent, and reaction time.
The mechanism of action for tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate involves its interaction with biological targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Upon binding to target proteins, this compound may alter enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms are still under investigation but suggest potential therapeutic applications.
Key chemical properties include:
Relevant data from spectral analysis (NMR, IR) can provide insights into its structural characteristics and purity.
tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate has several applications in various fields:
This compound's unique structure makes it a valuable tool in both academic research and industrial applications.
The NLRP3 inflammasome comprises NLRP3, ASC, and procaspase-1 proteins. Upon activation, it triggers caspase-1-mediated maturation of pro-inflammatory cytokines IL-1β and IL-18, culminating in pyroptotic cell death. Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate inhibits this pathway by targeting the NLRP3 NACHT domain—a nucleotide-binding module essential for ATP-dependent oligomerization. The compound reduces IL-1β release by 70–85% at 10 µM in LPS/ATP-stimulated human macrophages and suppresses pyroptosis in PMA-differentiated THP-1 cells [3].
Mechanistically, the compound attenuates ATP hydrolysis by recombinant NLRP3 (KD ≈ 2.8 µM), preventing conformational changes required for inflammasome assembly. This inhibition disrupts NEK7-NLRP3 interactions—a critical step for inflammasome activation—and aligns with therapeutic strategies against NLRP3-driven pathologies. Molecular dynamics simulations confirm stable binding to the NLRP3 inactive state, where the imidazole carbonyl forms hydrogen bonds with conserved residues in the NACHT domain’s Walker B motif [3] [4].
Table 2: In Vitro NLRP3 Inflammasome Inhibition Profile
Activity Metric | Value | Experimental Context |
---|---|---|
IL-1β Inhibition (at 10 µM) | 70–85% reduction | LPS/ATP-stimulated macrophages |
Pyroptosis Suppression | Significant attenuation | PMA-differentiated THP-1 cells |
ATPase Inhibition (KD) | ~2.8 µM | Recombinant NLRP3 |
Target Binding Site | NACHT domain | Molecular dynamics simulations |
This compound emerged from a pharmacophore-hybridization strategy combining:
The hybridization replaced INF39’s electrophilic acrylate with a stable imidazole-1-carbonyl group linked to piperidin-4-ylcarbamate. This preserved key pharmacophoric elements while eliminating covalent reactivity, reducing off-target effects. Synthetic routes employed multi-step coupling:
Optimization addressed steric hindrance by introducing alkyl spacers (e.g., β-alanine derivatives) between the piperidine and carbonyl groups. Analogues with 2–3 carbon spacers showed enhanced potency (IC₅₀ improved 3.5-fold) due to improved NACHT domain accessibility. Computational modeling validated that the tert-butyl carbamate group occupies a hydrophobic subpocket adjacent to the ATP-binding site, enhancing binding affinity [3] [4].
Table 3: Hybridization Strategy Components
Parent Compound | Key Pharmacophore | Role in Hybrid | Optimization Challenge |
---|---|---|---|
INF39 | Electrophilic acrylate | Replaced with imidazole carbonyl | Mitigating covalent reactivity |
HS203873 | Benzo[d]imidazole-2-one | Piperidine mimicry | Reducing metabolic instability |
Hybrid | Imidazole-piperidine-carbamate | Balanced target engagement | Steric hindrance minimization |
Benzo[d]imidazole-2-one derivatives (e.g., HS203873) and tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate share NLRP3 targeting but diverge in three key aspects:
Bioactivity and Selectivity
Structural and Physicochemical Properties
Target Engagement Mechanisms
Table 4: Scaffold Comparison in NLRP3 Inhibition
Parameter | Imidazole-Carbonyl-Piperidine | Benzo[d]imidazole-2-one |
---|---|---|
IL-1β Inhibition (10 µM) | >80% | 45–65% |
Primary Binding Site | NACHT domain (ATP-competitive) | LRR domain (allosteric) |
ATPase Inhibition | 85% reduction | 60% reduction |
LogP | 1.84 | 2.3–3.1 |
Synthetic Steps | 2 | 4–6 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1